molecular formula C20H26N4O5 B609003 Methyltetrazine-PEG5-Alkyne CAS No. 1802907-97-6

Methyltetrazine-PEG5-Alkyne

Cat. No. B609003
M. Wt: 402.45
InChI Key: OAKPIEOTVXLRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

“Methyltetrazine-PEG5-Alkyne” is a compound that is used in pharmaceutical research and development . It has several potential applications, including:

  • Site-specific labeling of biomolecules : This involves attaching a specific label to a particular site on a biomolecule. This can help researchers track the movement and interactions of the biomolecule within a biological system .

  • Creation of antibody-drug conjugates (ADCs) : ADCs are a type of targeted therapy in which a drug is attached to an antibody. The antibody is designed to target a specific protein on cancer cells, delivering the drug directly to the cells .

  • Development of targeted drug delivery systems : This involves designing methods to deliver drugs directly to the site in the body where they are needed, which can increase the effectiveness of the drug and reduce side effects .

  • Bioimaging : Methyltetrazine-PEG5-Alkyne can be used for biorthogonal reactions in many bioimaging applications . This can help researchers visualize biological processes in real-time.

  • Subcellular structure selective labeling : This compound can be used to selectively label subcellular structures . This can provide insights into the functions and interactions of these structures within cells.

  • Preparation of biocompatible materials : Methyltetrazine-PEG5-Alkyne can be used in the preparation of biocompatible materials . These materials can be used in various biomedical applications, such as tissue engineering and drug delivery systems.

  • Imaging Enzyme Activities in Situ : Methyltetrazine can be used as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ . This can help researchers visualize enzyme activities within complex biological systems .

  • Activity-Based Protein Profiling (ABPP) : Methyltetrazine can be used in ABPP, which allows the identification and visualization of enzyme activities within complex biological systems . ABPP employs mechanism-based inhibitors, called activity-based probes (ABPs), which are able to react with only the active form of proteases .

  • Click Chemistry Bioconjugation : Alkyne PEG, a class of PEG linkers containing a triple bond that is reactive toward azide group under mild conditions, is widely used in Click Chemistry bioconjugation . This can be used in bio-labeling, chemical biology, and antibody-drug conjugate (ADC) .

Safety And Hazards

As per the available information, specific safety and hazard details for Methyltetrazine-PEG5-Alkyne are not provided4. However, it is always recommended to handle chemical compounds with appropriate safety measures.


properties

IUPAC Name

3-methyl-6-[4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5/c1-3-8-25-9-10-26-11-12-27-13-14-28-15-16-29-19-6-4-18(5-7-19)20-23-21-17(2)22-24-20/h1,4-7H,8-16H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKPIEOTVXLRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyltetrazine-PEG5-Alkyne

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.